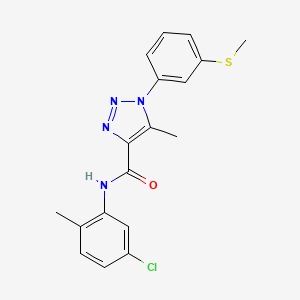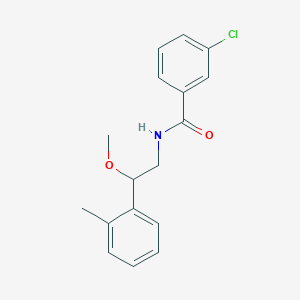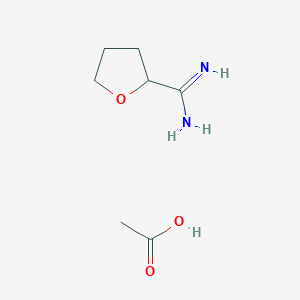
2-((2-chloro-6-fluorobenzyl)thio)-3-(3,4-dimethoxyphenethyl)quinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((2-chloro-6-fluorobenzyl)thio)-3-(3,4-dimethoxyphenethyl)quinazolin-4(3H)-one is a synthetic compound that belongs to the class of quinazolinones. This compound has gained significant attention in the scientific community due to its potential applications in the field of drug discovery and development.
Scientific Research Applications
Antimicrobial Activities
Quinazolinone derivatives have been synthesized and evaluated for their antimicrobial properties. For instance, novel quinazolinone derivatives containing a 1,2,4-triazolylthioether moiety exhibited good antimicrobial activities, with some compounds showing inhibitory effects superior to commercial bactericides against bacterial pathogens like Xanthomonas oryzae and Xanthomonas axonopodis (Yan et al., 2016).
Antitumor Activities
Research into 2-substituted mercapto-3-(3,4,5-trimethoxybenzyl)-4(3H)-quinazolinones demonstrated excellent in vitro antitumor properties, with certain derivatives showing activities almost equal to or higher than standard drugs against lung, CNS, and breast cancer cells (El-Azab et al., 2017).
Anti-inflammatory Activities
Quinazolinone derivatives have also shown potential in anti-inflammatory applications. Specific fluorine-substituted derivatives demonstrated more potent inhibitory effects on LPS-induced NO secretion than their starting ketones, indicating their potential in treating inflammation (Sun et al., 2019).
Antiparkinsonian Agents
Some quinazolinone derivatives have been synthesized and evaluated as antiparkinsonian agents. In particular, derivatives incorporating an amantadinyl moiety were tested, with certain compounds showing promising activity in this regard (Kumar et al., 2012).
properties
IUPAC Name |
2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-3-[2-(3,4-dimethoxyphenyl)ethyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClFN2O3S/c1-31-22-11-10-16(14-23(22)32-2)12-13-29-24(30)17-6-3-4-9-21(17)28-25(29)33-15-18-19(26)7-5-8-20(18)27/h3-11,14H,12-13,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQMFUANLRSZITI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C(=O)C3=CC=CC=C3N=C2SCC4=C(C=CC=C4Cl)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClFN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2-chloro-6-fluorobenzyl)thio)-3-(3,4-dimethoxyphenethyl)quinazolin-4(3H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[4-Chloro-2-(difluoromethyl)phenyl]methanol](/img/structure/B2625623.png)

![6-methyl-N-[(pyridin-4-yl)methyl]pyrazine-2-carboxamide](/img/structure/B2625625.png)
![2,5-difluoro-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide](/img/structure/B2625626.png)
![N-(2-chlorophenyl)-N'-[1-(ethylsulfonyl)-2,3-dihydro-1H-indol-6-yl]urea](/img/structure/B2625627.png)
![5-[(dimethylamino)methylene]-3-(4-methoxyphenyl)-2-thioxotetrahydro-4H-imidazol-4-one](/img/structure/B2625628.png)

![5-Tert-butyl-4-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]-2-phenylpyrazol-3-one](/img/structure/B2625631.png)


![4,5-Dimethyl-6-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2625638.png)